molecular formula C20H29N3O B2870818 5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860612-18-6

5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2870818
CAS No.: 860612-18-6
M. Wt: 327.472
InChI Key: BHSXCJRFXYACGP-UHFFFAOYSA-N
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Description

5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound with a complex structure that includes a triazolone ring, a cyclohexyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:

    Formation of the Triazolone Ring: The triazolone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl halides react with aromatic compounds in the presence of a Lewis acid catalyst.

    Introduction of the Phenyl Group: The phenyl group is often introduced through a Suzuki coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the triazolone ring, potentially converting it to a triazole or other reduced forms.

    Substitution: The phenyl and cyclohexyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Triazole derivatives.

    Substitution: Various substituted phenyl or cyclohexyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its triazolone ring, which is known to interact with various biological targets.

Medicine

Medically, derivatives of this compound are investigated for their potential as therapeutic agents. The triazolone ring is a common motif in many drugs, and modifications to the phenyl and cyclohexyl groups can lead to compounds with improved pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and liquid crystals, due to its rigid structure and ability to form stable complexes.

Mechanism of Action

The mechanism of action of 5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolone ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. The phenyl and cyclohexyl groups can enhance binding affinity and selectivity by fitting into hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Lacks the cyclohexyl and methyl groups, leading to different physical and chemical properties.

    5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure but without the cyclohexyl group, affecting its biological activity and material properties.

    4-(4-pentylcyclohexyl)phenyl derivatives: These compounds share the cyclohexyl and phenyl groups but differ in the triazolone ring, leading to variations in their reactivity and applications.

Uniqueness

The uniqueness of 5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one lies in its combination of a triazolone ring with both a cyclohexyl and a phenyl group. This combination provides a balance of rigidity and flexibility, making it suitable for a wide range of applications from medicinal chemistry to materials science.

Properties

IUPAC Name

3-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c1-3-4-5-6-16-7-9-17(10-8-16)18-11-13-19(14-12-18)23-15(2)21-22-20(23)24/h11-14,16-17H,3-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSXCJRFXYACGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)N3C(=NNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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